Cas no 885280-26-2 (5-bromo-1H-1,3-benzodiazole-2-carbaldehyde)

5-bromo-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-1H-benzoimidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde,6-bromo-
- 6-bromo-1H-benzimidazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde,6-bromo
- 5-bromobenzimidazole-2-carbaldehyde
- 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde, 5-bromo- (9CI)
- 6-Bromo-1H-benzimidazole-2-carboxaldehyde (ACI)
- 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde
- DB-077836
- SCHEMBL9653509
- 5-bromo-1H-benzo[d]imidazole-2-carbaldehyde
- BS-50086
- MFCD06738772
- 885280-26-2
- CS-0340225
- E84292
- DTXSID20672182
- AB27863
- 5-Bromobenzimidazole-2-carboxaldehyde
- 6-BROMO-1H-1,3-BENZODIAZOLE-2-CARBALDEHYDE
-
- MDL: MFCD06738772
- Inchi: 1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
- InChI Key: YILYMJBPLFCXEB-UHFFFAOYSA-N
- SMILES: O=CC1NC2C(=CC(=CC=2)Br)N=1
Computed Properties
- Exact Mass: 223.95900
- Monoisotopic Mass: 223.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8A^2
- XLogP3: 2
Experimental Properties
- Density: 1.83
- Boiling Point: 418.2℃/760mmHg
- Flash Point: 206.7°C
- Refractive Index: 1.769
- PSA: 45.75000
- LogP: 2.13790
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1001473-5g |
6-bromo-1H-benzo[d]imidazole-2-carbaldehyde |
885280-26-2 | 95% | 5g |
$2100 | 2024-08-02 | |
abcr | AB536075-1g |
6-Bromo-1H-benzoimidazole-2-carbaldehyde; . |
885280-26-2 | 1g |
€420.10 | 2024-08-02 | ||
TRC | B704350-100mg |
6-Bromo-1H-benzoimidazole-2-carbaldehyde |
885280-26-2 | 100mg |
$ 135.00 | 2022-06-06 | ||
Alichem | A061000824-1g |
5-Bromo-2-formyl-1H-benzimidazole |
885280-26-2 | 98% | 1g |
$833.19 | 2023-08-31 | |
TRC | B704350-50mg |
6-Bromo-1H-benzoimidazole-2-carbaldehyde |
885280-26-2 | 50mg |
$ 95.00 | 2022-06-06 | ||
TRC | B704350-10mg |
6-Bromo-1H-benzoimidazole-2-carbaldehyde |
885280-26-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1009329-1g |
6-Bromo-1H-benzoimidazole-2-carbaldehyde |
885280-26-2 | 95% | 1g |
$780 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0101-5g |
6-Bromo-1H-benzoimidazole-2-carbaldehyde |
885280-26-2 | 96% | 5g |
20268.21CNY | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93556-250MG |
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde |
885280-26-2 | 95% | 250MG |
¥ 587.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93556-5G |
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde |
885280-26-2 | 95% | 5g |
¥ 6,402.00 | 2023-03-30 |
5-bromo-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
Additional information on 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde
Recent Advances in the Application of 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 885280-26-2) in Chemical Biology and Pharmaceutical Research
The compound 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 885280-26-2) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This heterocyclic aldehyde derivative has shown significant potential in the development of novel therapeutic agents and biochemical probes. Recent studies have highlighted its unique reactivity profile, which allows for diverse modifications at both the aldehyde and benzodiazole functional groups, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde as a key intermediate in the synthesis of potent kinase inhibitors. The bromo substituent at the 5-position was found to significantly enhance binding affinity to ATP-binding pockets through halogen bonding interactions, while the aldehyde group served as a convenient handle for subsequent derivatization. This work has opened new avenues for developing selective kinase modulators with improved pharmacological properties.
Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde was used to develop fluorescent probes for imaging applications. The researchers successfully conjugated the compound with various fluorophores through the aldehyde group, creating a series of benzodiazole-based probes with excellent photostability and cellular permeability. These probes demonstrated particular utility in tracking protein-protein interactions in live cells, offering new tools for studying intracellular signaling pathways.
Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 publication in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that efficiently functionalizes the 5-bromo position while preserving the aldehyde functionality. This advancement has significantly streamlined the synthesis of diverse benzodiazole derivatives for high-throughput screening campaigns in drug discovery.
From a pharmacological perspective, several research groups have reported promising biological activities associated with derivatives of 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde. These include antimicrobial activity against drug-resistant bacterial strains, anti-inflammatory properties through modulation of NF-κB signaling, and potential anticancer effects via inhibition of histone deacetylases. The compound's unique structural features appear to contribute to its diverse biological profile, making it an attractive scaffold for multipharmacology approaches.
Ongoing research continues to explore the full potential of this compound. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) design, where its dual functionality allows for simultaneous binding to target proteins and E3 ubiquitin ligases. Preliminary results suggest that 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde-based PROTACs may offer advantages in terms of cell permeability and target engagement compared to traditional designs.
As the field progresses, 5-bromo-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 885280-26-2) is establishing itself as a valuable tool in chemical biology and drug discovery. Its unique combination of synthetic versatility and biological activity positions it as a promising scaffold for the development of next-generation therapeutic agents and research tools. Future studies will likely focus on expanding its applications in targeted protein degradation, chemical biology probes, and as a privileged structure in fragment-based drug discovery.
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